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molecular formula C19H18O4 B1198744 moracin N CAS No. 135248-05-4

moracin N

Cat. No. B1198744
M. Wt: 310.3 g/mol
InChI Key: WBSCSIABHGPAMC-UHFFFAOYSA-N
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Patent
US06737439B2

Procedure details

Needles; mp 183-184° C.; UV (MeOH) λmax (log ε) 330.5 (4.43), 319.5 (4.49), 218 (4.49) nm; IR (NaCl) γmax 3356, 2924, 1617, 1456 cm−1; 1H NMR (CD3OD, 500 MHz) δ 1.72 (3H, s, H-4″), 1.74 (3H, s, H-5″), 3.32 (2H, brd, H-1″), 5.35 (1H, m, H-2″), 6.23 (1H, t, J=2.2 Hz, H-4′), 6.74 (2H, d, J=2.2 Hz, H-2′), 6.84 (1H, s, H-3), 6.87 (1H, s, H-7), 7.18 (1H, s, H-4); 13C NMR (CD3OD, 125 MHz) δ 17.8 (C-4″), 26.0 (C-5″), 29.5 (C-1″), 97.8 (C-7), 102.2 (C-3), 103.3 (C-4′), 103.8 (C-2′), 121.4 (C-4), 122.7 (C-9), 124.4 (C-2″), 126.2 (C-5), 132.8 (C-3″), 134.0 (C-1′), 154.6 (C-6), 155.5 (C-2), 155.7 (C-8), 159.9 (C-3′); EIMS m/z 310 (M+, 76), 255 (100), 254 (56), 226 (10).
[Compound]
Name
( 4.43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4.49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4.49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].CC(C)=CC[C:7]1[C:12]([OH:13])=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[C:15]1[O:23][C:22]2[CH:21]=[C:20]([OH:24])[CH:19]=[CH:18][C:17]=2[CH:16]=1>CO>[CH3:9][C:8]([CH3:15])=[CH:7][CH2:12][C:19]1[CH:18]=[C:17]2[C:22](=[CH:21][C:20]=1[OH:24])[O:23][C:15]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[C:12]([OH:13])[CH:7]=1)=[CH:16]2 |f:0.1|

Inputs

Step One
Name
( 4.43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 4.49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 4.49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC1=C(C=C(C=C1O)O)C2=CC=3C=CC(=CC3O2)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(=CCC=1C=C2C=C(OC2=CC1O)C=3C=C(C=C(C3)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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